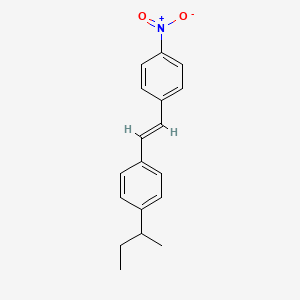
4'-sec-Butyl-4-nitrostilbene, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-sec-butyl-4-nitrostilbene, (E)-, typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrobenzaldehyde and sec-butylbenzene.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-nitrobenzaldehyde and sec-butylbenzene in the presence of a base such as sodium hydroxide. This reaction forms the stilbene backbone.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4’-sec-butyl-4-nitrostilbene, (E)-, may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4’-sec-butyl-4-nitrostilbene, (E)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the aromatic rings are oxidized to form quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Reduction: 4’-sec-butyl-4-aminostilbene.
Oxidation: 4’-sec-butyl-4-nitroquinone.
Substitution: Various substituted stilbenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4’-sec-butyl-4-nitrostilbene, (E)-, has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-sec-butyl-4-nitrostilbene, (E)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrostilbene: Lacks the sec-butyl group, making it less hydrophobic.
4’-sec-butylstilbene: Lacks the nitro group, reducing its reactivity.
4’-methyl-4-nitrostilbene: Contains a methyl group instead of a sec-butyl group, altering its steric properties.
Uniqueness
4’-sec-butyl-4-nitrostilbene, (E)-, is unique due to the presence of both the nitro and sec-butyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
345667-62-1 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO2/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(13-9-16)19(20)21/h4-14H,3H2,1-2H3/b5-4+ |
Clave InChI |
TZPBCAHWDIRNGF-SNAWJCMRSA-N |
SMILES isomérico |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
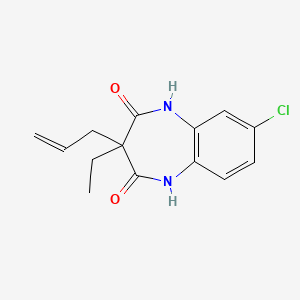

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
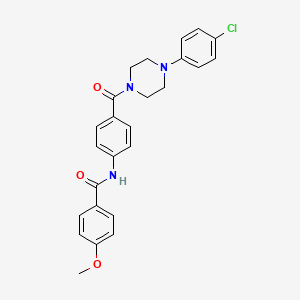
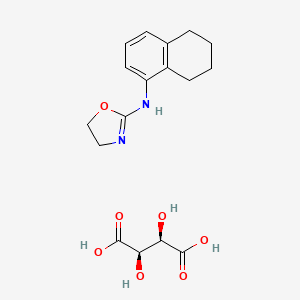
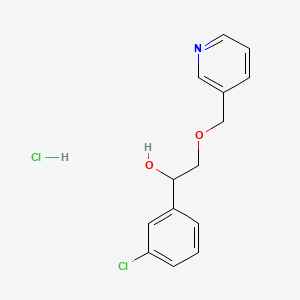

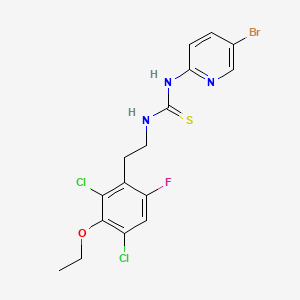
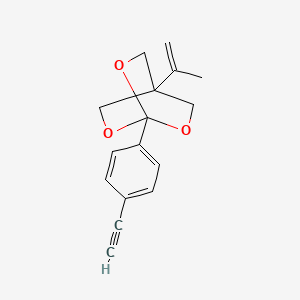
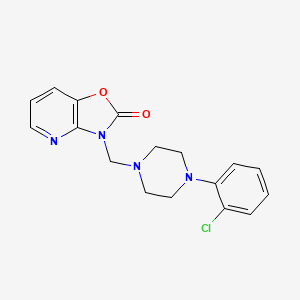

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
